N-(4-fluoro-1,3-benzothiazol-2-yl)-1,3-dimethyl-N-[(pyridin-2-yl)methyl]-1H-pyrazole-5-carboxamide
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Overview
Description
N-(4-fluoro-1,3-benzothiazol-2-yl)-1,3-dimethyl-N-[(pyridin-2-yl)methyl]-1H-pyrazole-5-carboxamide is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structure, which includes a benzothiazole ring, a pyrazole ring, and a pyridine moiety. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activities.
Mechanism of Action
Target of Action
Benzothiazole derivatives have been reported to exhibit potent inhibitory activity againstMycobacterium tuberculosis .
Mode of Action
tuberculosis . The structure-activity relationships of these derivatives and their molecular docking studies have been discussed against the target DprE1 .
Biochemical Pathways
tuberculosis , which suggests that they may interfere with the biochemical pathways essential for the survival and replication of this bacterium.
Result of Action
Given the reported anti-tubercular activity of benzothiazole derivatives , it can be inferred that the compound may lead to the death of M. tuberculosis cells, thereby helping to control the infection.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-fluoro-1,3-benzothiazol-2-yl)-1,3-dimethyl-N-[(pyridin-2-yl)methyl]-1H-pyrazole-5-carboxamide typically involves multi-step organic reactions. One common approach includes the initial formation of the benzothiazole ring through a cyclization reaction involving 2-aminothiophenol and a suitable fluorinated precursor . The pyrazole ring can be synthesized via a condensation reaction between hydrazine and a 1,3-diketone . The final step involves coupling the benzothiazole and pyrazole intermediates with a pyridine derivative under specific conditions, such as the use of a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. Techniques such as microwave-assisted synthesis and flow chemistry can be employed to scale up the production process efficiently . Additionally, purification methods like recrystallization and chromatography are crucial to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
N-(4-fluoro-1,3-benzothiazol-2-yl)-1,3-dimethyl-N-[(pyridin-2-yl)methyl]-1H-pyrazole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atom or the carboxamide group, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Amines in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted benzothiazole derivatives.
Scientific Research Applications
N-(4-fluoro-1,3-benzothiazol-2-yl)-1,3-dimethyl-N-[(pyridin-2-yl)methyl]-1H-pyrazole-5-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anti-tubercular and anti-cancer properties.
Industry: Utilized in the development of new materials with specific electronic properties.
Comparison with Similar Compounds
Similar Compounds
- N-(6-fluoro-4-(5-isopropoxy-1H-indazol-3-yl)pyridin-2-yl)morpholine .
- Substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives .
Uniqueness
N-(4-fluoro-1,3-benzothiazol-2-yl)-1,3-dimethyl-N-[(pyridin-2-yl)methyl]-1H-pyrazole-5-carboxamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
N-(4-fluoro-1,3-benzothiazol-2-yl)-2,5-dimethyl-N-(pyridin-2-ylmethyl)pyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16FN5OS/c1-12-10-15(24(2)23-12)18(26)25(11-13-6-3-4-9-21-13)19-22-17-14(20)7-5-8-16(17)27-19/h3-10H,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOXABMHEVNUPCO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)C(=O)N(CC2=CC=CC=N2)C3=NC4=C(C=CC=C4S3)F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16FN5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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